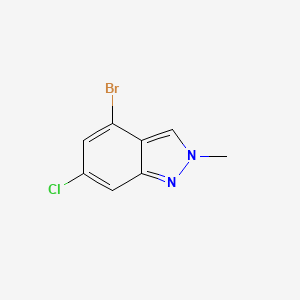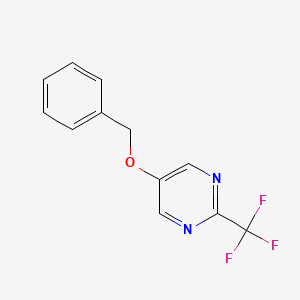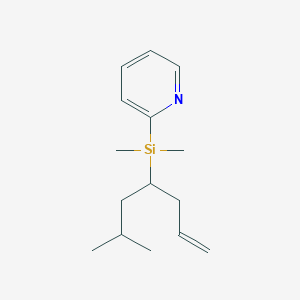![molecular formula C15H12N2O2 B11864749 2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole is a heterocyclic compound that features a fused indazole and dioxole ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolyl hydrazine with a dioxole-containing aldehyde or ketone under acidic or basic conditions to form the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, possibly using continuous flow reactors or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or dioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share a similar indole structure and have diverse biological activities.
Indazole Derivatives: Other indazole derivatives, such as indazole-3-carboxylic acid, also exhibit significant biological activities.
Uniqueness
2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole is unique due to its fused dioxole ring, which can impart distinct chemical and biological properties compared to other indole and indazole derivatives. This structural feature may enhance its ability to interact with specific biological targets and improve its stability under various conditions .
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-[1,3]dioxolo[4,5-f]indazole |
InChI |
InChI=1S/C15H12N2O2/c1-10-2-4-12(5-3-10)17-8-11-6-14-15(19-9-18-14)7-13(11)16-17/h2-8H,9H2,1H3 |
Clé InChI |
GKPDEPOTNZUBAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C3C=C4C(=CC3=N2)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)
![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)


![3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline](/img/structure/B11864716.png)


![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
